molecular formula C13H16N2O2S2 B1416581 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine CAS No. 1019111-59-1

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine

Cat. No.: B1416581
CAS No.: 1019111-59-1
M. Wt: 296.4 g/mol
InChI Key: QSAZXSKGBDFZAP-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazol-2-amine core with a 3,5-dimethoxybenzylthio group attached to it, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Thiazole Synthesis: The compound can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with thiazol-2-amine under suitable conditions, such as using a base like triethylamine and a solvent like dichloromethane.

  • Thiol-ene Reaction: Another method involves the thiol-ene reaction between 3,5-dimethoxybenzyl mercaptan and 2-aminothiazole in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a solvent like toluene.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, improving reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the thioether group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

  • Thiazolidine Derivatives: Resulting from the reduction of the thiazole ring.

  • Substituted Thiazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand thiazole interactions with biological macromolecules. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Thiazoles have shown notable pharmacological actions . They are present in several drugs used in cancer therapy . The mechanism of action of thiazole derivatives in these drugs is not explicitly mentioned in the available literature.

Future Directions

Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research may focus on the development of new thiazole derivatives and their potential applications in medicinal chemistry.

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-dimethoxybenzyl alcohol: A phenolic compound with antiviral properties.

  • 2-Amino-4-methylthiazole: A thiazole derivative used in pharmaceutical research.

  • 3,5-Dimethoxybenzyl chloride: A benzyl chloride derivative used in organic synthesis.

Uniqueness: Unlike these similar compounds, 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine features a thioether group attached to the thiazole ring, which provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZXSKGBDFZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185733
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-59-1
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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